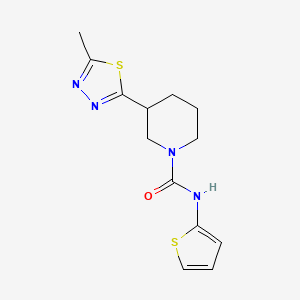

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiadiazole and a thiophene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thiadiazole.

Formation of the Carboxamide Linkage: This step involves the reaction of the piperidine-thiadiazole intermediate with a thiophene carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Processes: To ensure consistent quality and yield.

Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.

Purification Techniques: Including crystallization, distillation, or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Thiadiazole Ring

-

Electrophilic Substitution : Limited due to electron-withdrawing sulfur and nitrogen atoms.

-

Nucleophilic Attack : Occurs at C-2 or C-5 positions under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

-

Oxidation : Thiadiazole-S oxidizes to sulfoxide/sulfone derivatives using mCPBA or H<sub>2</sub>O<sub>2</sub> .

Piperidine Ring

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts .

-

Ring-Opening : Under strong acidic conditions (HCl, reflux), forms linear amines .

Carboxamide Linker

-

Hydrolysis : Forms carboxylic acid and thiophen-2-yl-amine under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions .

-

Condensation : Reacts with aldehydes to form Schiff bases (e.g., with benzaldehyde) .

Catalytic and Cross-Coupling Reactions

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub> .

-

Photodegradation : Thiophene moiety undergoes [2+2] cycloaddition under UV light, forming dimeric byproducts .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases (t<sub>1/2</sub> = 2–6 hrs at pH 1/13) .

Biological Interactions

-

Enzyme Inhibition : Thiadiazole binds to kinase ATP pockets via H-bonding (N-3 and S-1) .

-

Metabolic Reactions : CYP450-mediated oxidation at the piperidine C-4 position forms hydroxylated metabolites .

Comparative Reaction Data

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including the compound , as anticancer agents . The mechanisms attributed to their efficacy include:

- Inhibition of DNA and RNA synthesis : Thiadiazole derivatives have been shown to disrupt nucleic acid synthesis, which is crucial for cancer cell proliferation. This mechanism is particularly relevant in targeting rapidly dividing cancer cells .

- Molecular Docking Studies : Computational studies using molecular docking have identified specific interactions between thiadiazole compounds and key biological targets involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases .

Case Studies

A notable study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that these compounds exhibited significant anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties . The compound's structure suggests potential effectiveness against various pathogens due to its ability to interact with microbial enzymes and cellular structures.

Mechanisms

The antimicrobial action may involve:

- Disruption of bacterial cell wall synthesis : Similar to other thiadiazole compounds, it may interfere with the synthesis processes critical for bacterial survival.

- Antifungal and antiviral activities : Some derivatives have been reported to exhibit antifungal properties by inhibiting fungal enzyme systems .

Anti-inflammatory Potential

The compound has been investigated for its potential as an anti-inflammatory agent . Thiadiazoles are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.

Molecular Insights

In silico studies have suggested that certain thiadiazole derivatives can inhibit enzymes like lipoxygenase, which play a significant role in inflammatory processes . This inhibition could lead to reduced production of pro-inflammatory mediators.

Summary of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of DNA/RNA synthesis; target key kinases | Significant cytotoxicity against HepG-2 and A-549 |

| Antimicrobial | Disruption of cell wall synthesis; antifungal properties | Effective against various bacterial and fungal strains |

| Anti-inflammatory | Inhibition of lipoxygenase; modulation of inflammatory pathways | Potential reduction in pro-inflammatory mediators |

Mecanismo De Acción

The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and thiophene rings can engage in π-π stacking interactions or hydrogen bonding with biological targets.

Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: Lacks the thiophene ring, potentially altering its biological and chemical properties.

N-(thiophen-2-yl)piperidine-1-carboxamide: Lacks the thiadiazole ring, which may affect its reactivity and applications.

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(phenyl)piperidine-1-carboxamide: Substitutes the thiophene ring with a phenyl group, which can influence its interaction with biological targets and its physical properties.

Uniqueness

The combination of the thiadiazole and thiophene rings in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide provides a unique structural framework that can offer distinct electronic, chemical, and biological properties compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Structure and Synthesis

The structure of the compound features a piperidine ring linked to a thiophenyl group and a 1,3,4-thiadiazole moiety. The synthesis typically involves the reaction of thiophene derivatives with piperidine and thiadiazole intermediates. The synthetic pathway often includes steps such as heterocyclization and functionalization to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that derivatives similar to our compound show potent growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. One study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating strong cytotoxicity .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to down-regulate key proteins involved in cell survival pathways .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been recognized for their antimicrobial properties:

- Compounds with this scaffold demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains resistant to conventional antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound may exhibit:

- Anti-inflammatory properties : Thiadiazole derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antioxidant activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their therapeutic potential .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

- Synthesis and Evaluation : A series of thiophenyl-substituted 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against HepG2 and A549 cell lines. The most potent compounds were found to inhibit cell proliferation significantly compared to standard treatments like cisplatin .

- Molecular Docking Studies : Computational studies using molecular docking have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity .

Data Summary

Propiedades

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKPTXALXQCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.